molecular formula C26H26N2O5 B12146272 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12146272
M. Wt: 446.5 g/mol
InChI Key: COROOIJCMFPXAV-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a morpholine ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran moiety, which is then functionalized to introduce the carbonyl group. Subsequent steps involve the formation of the pyrrolone ring and the attachment of the morpholine ring through various condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the pyrrolone structure contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C26H26N2O5/c29-24(21-17-19-9-4-5-10-20(19)33-21)22-23(18-7-2-1-3-8-18)28(26(31)25(22)30)12-6-11-27-13-15-32-16-14-27/h1-5,7-10,17,23,30H,6,11-16H2

InChI Key

COROOIJCMFPXAV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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